molecular formula C19H14N2O2S3 B2487553 Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate CAS No. 478029-96-8

Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate

Cat. No.: B2487553
CAS No.: 478029-96-8
M. Wt: 398.51
InChI Key: IKRIISPTZFFCCH-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is a benzothieno[3,2-d]pyrimidine derivative characterized by a fused benzothiophene-pyrimidine core. The molecule features a methylsulfanyl (-SMe) group at position 2 of the pyrimidine ring and a methyl ester-linked benzenecarboxylate moiety via a sulfanyl (-S-) bridge at position 4 .

Properties

IUPAC Name

methyl 2-[(2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-yl)sulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S3/c1-23-18(22)12-8-4-6-10-14(12)26-17-16-15(20-19(21-17)24-2)11-7-3-5-9-13(11)25-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRIISPTZFFCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2SC4=CC=CC=C43)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate typically involves multiple steps, starting with the construction of the benzothienopyrimidine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfones or sulfoxides, while reduction can produce thioethers or thiols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.

Biology: In biological research, Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's sulfanyl group and benzothienopyrimidine core play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Benzothieno[3,2-d]pyrimidine Derivatives

Key analogs include 2-({3-[(methylsulfonyl)amino]-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl}thio)benzoic acid (Compound 10) :

  • Structural Differences: The target compound has a methyl ester at the benzenecarboxylate group, whereas Compound 10 features a carboxylic acid. Compound 10 contains a 4-oxo-3,4-dihydropyrimidine ring (saturated) and a methylsulfonylamino (-NHSO₂Me) group at position 3, absent in the target compound.
  • Functional Implications :
    • The methyl ester in the target compound may act as a prodrug , hydrolyzing in vivo to the active carboxylic acid form (similar to Compound 10), enhancing membrane permeability .
    • The 4-oxo group in Compound 10 likely enhances hydrogen bonding with COX-2, contributing to its confirmed anti-inflammatory activity (COX-2 inhibition: IC₅₀ = 1.2 µM) . The target compound’s unsaturated pyrimidine core and thioether substituents may alter binding affinity.

Comparison with Thieno[2,3-d]pyrimidine Analogs

A structurally related compound, Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate (CAS 383146-97-2), replaces the benzothieno core with a smaller thieno[2,3-d]pyrimidine system :

  • Structural Differences: The benzothieno core (9-membered fused ring) vs. thieno core (7-membered fused ring). Molecular weight: 348.47 (thieno analog) vs. ~394.51 (estimated for the target compound).
  • No biological data are available for the thieno analog, but structural simplification may reduce synthetic complexity .

Comparison with Sulfonylurea Herbicides ()

While unrelated pharmacologically, bensulfuron-methyl and primisulfuron-methyl share a methyl benzoate motif :

  • Structural Parallels :
    • All contain methyl ester groups and sulfanyl/sulfonyl bridges .
  • Divergences: Sulfonylurea herbicides feature sulfonylurea linkages absent in the target compound. The target compound’s benzothieno-pyrimidine core is distinct from the pyrimidinyl-sulfonamide herbicides.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₈H₁₄N₂O₂S₃ 394.51* 2-(methylsulfanyl), 4-(methyl benzenecarboxylate sulfanyl)
Compound 10 C₁₇H₁₄N₄O₅S₃ 474.53 3-(methylsulfonylamino), 4-oxo, 2-(benzoic acid sulfanyl)
Thieno Analog C₁₅H₁₂N₂O₂S₃ 348.47 2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl, methyl benzenecarboxylate

*Estimated based on structural analysis.

Key Research Findings and Inferences

  • Anti-inflammatory Potential: The target compound’s benzothieno-pyrimidine scaffold aligns with derivatives confirmed to suppress COX-2, iNOS, and ICAM-1 in keratinocyte and macrophage models .
  • Prodrug Hypothesis : The methyl ester may improve bioavailability compared to carboxylic acid analogs (e.g., Compound 10), though enzymatic hydrolysis would be required for activity .
  • Synthetic Accessibility: Methods for benzothieno-pyrimidine synthesis emphasize eco-friendly protocols (e.g., reduced waste, one-pot reactions), suggesting feasible scalability .

Biological Activity

Methyl 2-{[2-(methylsulfanyl) benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate, with the chemical formula C19H14N2O2S3, is a novel compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

  • Chemical Structure : The compound features a complex structure with multiple functional groups, including thieno and pyrimidine moieties.
  • Molecular Weight : 398.52 g/mol
  • CAS Number : 478029-96-8

Antitumor Activity

Recent studies have indicated that compounds similar to methyl 2-{[2-(methylsulfanyl) benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate exhibit significant antitumor activity.

  • DNA Interaction : The compound likely interacts with DNA, inhibiting DNA-dependent enzymes which are crucial for cancer cell proliferation. This interaction may involve binding within the minor groove of DNA, forming stable complexes that prevent replication and transcription .
  • Cell Proliferation Inhibition : In vitro studies have shown that related compounds can stop the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through MTS cytotoxicity assays and BrdU proliferation assays .

Case Studies

  • A study evaluated the cytotoxic effects of similar benzothiazole derivatives on lung cancer cell lines, reporting IC50 values indicating effective inhibition of cell growth in 2D cultures compared to 3D cultures. For instance, one derivative showed an IC50 of 6.26 µM against HCC827 cells in a 2D assay but had a significantly higher IC50 in a 3D format (20.46 µM), suggesting a more favorable environment for drug efficacy in planar cultures .

Antimicrobial Activity

The antimicrobial properties of methyl 2-{[2-(methylsulfanyl) benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate have also been explored.

Testing Methods

Antimicrobial activity is typically assessed using broth microdilution methods against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The compounds showed promising antibacterial activity, particularly against S. aureus and E. coli, indicating potential for development as antimicrobial agents .

Comparative Analysis of Related Compounds

Compound NameAntitumor Activity (IC50)Antimicrobial ActivityMechanism
Compound A6.26 µM (HCC827)Effective against S. aureusDNA binding
Compound B20.46 µM (3D assay)Moderate against E. coliEnzyme inhibition
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